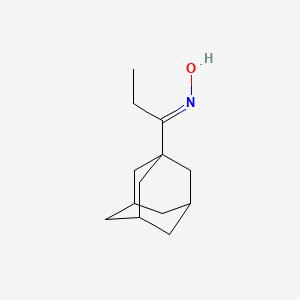

1-Adamantan-1-YL-propan-1-one oxime

Description

Significance of the Adamantane (B196018) Framework in Modern Chemical Research

The discovery and synthesis of adamantane spurred a new field of organic chemistry focused on polyhedral compounds. wikipedia.org Its rigid and well-defined structure has made it a valuable building block in a multitude of chemical applications. researchgate.net

Adamantane, with the formula C₁₀H₁₆, is a tricyclic hydrocarbon recognized as the simplest diamondoid, meaning its carbon atom arrangement mimics that of a diamond crystal lattice. wikipedia.orgyoutube.com This structure, composed of three fused cyclohexane (B81311) rings in the "armchair" configuration, results in a molecule that is both highly rigid and virtually stress-free. wikipedia.orgyoutube.com Key structural features include:

High Symmetry: The parent adamantane molecule possesses high Td symmetry, with four equivalent bridgehead (methine) positions and six equivalent secondary (methylene) positions. wikipedia.org

Rigidity and Bulk: The cage-like structure provides a sterically bulky and conformationally rigid scaffold. nih.govmdpi.com This rigidity can protect nearby functional groups from metabolic degradation and allows for the precise spatial positioning of substituents. mdpi.com

Lipophilicity: As a hydrocarbon cage, adamantane is highly lipophilic (hydrophobic). researchgate.net This property is frequently exploited in medicinal chemistry to enhance the ability of a drug molecule to cross cell membranes. mdpi.comresearchgate.net

Physicochemical Properties: Adamantane has an unusually high melting point (270 °C) for a hydrocarbon of its molecular weight and sublimes at room temperature. wikipedia.orgyoutube.com It is practically insoluble in water but soluble in nonpolar organic solvents. wikipedia.orgyoutube.com

The distinct properties of the adamantane framework have led to its use across various scientific fields. In medicinal chemistry, the adamantyl moiety is incorporated into drug molecules to improve their pharmacological profiles. mdpi.comresearchgate.net Notable examples include the antiviral agent Amantadine (also used for Parkinson's disease) and the Alzheimer's drug Memantine (B1676192). nih.govchemistrylearner.com The introduction of the adamantane cage can increase a drug's stability and bioavailability. mdpi.comresearchgate.net In materials science and nanotechnology, adamantane serves as a molecular building block for polymers, self-assembled crystals, and porous materials. wikipedia.orgresearchgate.net Its derivatives have been explored for applications such as coatings for touchscreens and as thermally stable lubricants. wikipedia.org

The Oxime Functional Group: Versatility in Synthesis and Molecular Recognition

The oxime functional group, characterized by the RR'C=N-OH moiety, is a versatile and valuable scaffold in organic chemistry. nsf.govrsc.org Oximes are typically formed through a condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). byjus.comvedantu.com

Oximes exhibit a rich and varied reactivity, making them important intermediates in organic synthesis. numberanalytics.com

Stability: Compared to analogous imines, oximes show greater resistance to hydrolysis. nsf.gov

Reactivity Modes: The oxime group contains both nucleophilic sites (at oxygen and nitrogen) and an ambiphilic carbon, allowing for diverse reactions. nsf.gov A key reaction is the Beckmann rearrangement, where oximes convert to amides under acidic conditions, a process used in the industrial synthesis of caprolactam. vedantu.com

Radical Formation: The N–O bond in oximes can undergo facile fragmentation to generate versatile iminyl radicals, which are useful in synthesizing nitrogen-containing heterocycles. nsf.govnih.gov

Reduction: Reduction of oximes can produce primary amines. vedantu.com

The oxime group is significant in supramolecular chemistry and molecular recognition. rsc.org The presence of both a hydrogen bond donor (-OH) and acceptor (N atom) allows oximes to participate in hydrogen bonding networks, which is crucial for crystal engineering and the design of molecular sensors. rsc.org This ability to form specific interactions has led to their use in the recognition of ions and in the development of chemosensors. rsc.org Furthermore, the oxime linkage is used in bioconjugation to link molecules, for example, in the development of peptide-drug conjugates for targeted therapies. nih.gov

Rationale for Comprehensive Investigation of 1-Adamantan-1-YL-propan-1-one oxime

The compound 1-Adamantan-1-YL-propan-1-one oxime (CAS Number: 78679-72-8) is formed by the condensation of 1-(1-Adamantyl)propan-1-one with hydroxylamine. nih.govsigmaaldrich.com While extensive research dedicated solely to this specific molecule is not widely published, a strong rationale for its investigation can be derived from the distinct and advantageous properties of its constituent adamantane and oxime moieties.

The combination of the bulky, rigid, and lipophilic adamantane framework with the chemically versatile and coordinatively capable oxime group presents a molecule of significant interest. The adamantyl group can impart enhanced stability and lipophilicity, potentially making the compound a useful intermediate for creating more complex molecules with applications in medicinal chemistry or materials science. mdpi.comresearchgate.net The oxime functional group provides a reactive handle for a variety of chemical transformations, such as rearrangements to amides or reductions to amines, and can act as a ligand for metal coordination. nsf.govvedantu.com

Research into related structures, such as 2-adamantanone (B1666556) oxime carbamates and adamantane-containing oxime esters, has demonstrated biological activity, including antifungal properties. nih.govdntb.gov.ua This suggests that the broader class of adamantane-oxime compounds is a fertile ground for chemical exploration. The investigation of 1-Adamantan-1-YL-propan-1-one oxime is therefore justified by its potential as a novel building block that synergistically combines the structural attributes of adamantane with the functional reactivity of oximes, opening avenues for new synthetic methodologies and the development of molecules with unique properties.

Integration of Adamantane and Oxime Structural Motifs

The adamantane moiety, a diamondoid hydrocarbon with the formula C₁₀H₁₆, is a unique, strain-free, and highly lipophilic three-dimensional cage structure. cas.cz Its incorporation into organic molecules can significantly influence their physical, chemical, and biological properties. The rigidity and bulk of the adamantane group can provide steric shielding, enhance thermal stability, and modulate the reactivity of adjacent functional groups. The lipophilicity of adamantane is also a key feature, often exploited in medicinal chemistry to improve a drug's pharmacokinetic profile. researchgate.net

Oximes, characterized by the R₁R₂C=NOH functional group, are versatile compounds in organic synthesis. ontosight.ai They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine. quora.com The nitrogen atom of the oxime group is nucleophilic, and the C=N double bond can exhibit geometric isomerism. Oximes are stable compounds that also serve as crucial intermediates in various transformations, including the Beckmann rearrangement to form amides, and as protecting groups for carbonyl compounds. Furthermore, the oxime hydroxyl group can be derivatized to form oxime ethers and esters, which have their own unique reactivity and applications. ontosight.ai

The combination of an adamantane cage and an oxime function in a molecule like 1-Adamantan-1-yl-propan-1-one oxime results in a structure with a sterically demanding, lipophilic anchor directly attached to a reactive and synthetically versatile functional group. The synthesis of such a compound would typically proceed via the oximation of the corresponding ketone, 1-(1-Adamantyl)propan-1-one . quora.comscbt.com This precursor ketone can be prepared through methods such as the reaction of adamantane-1-carbonyl chloride with appropriate organometallic reagents. cas.cz

Potential for Novel Molecular Systems and Mechanistic Understanding

While specific research on the applications of 1-Adamantan-1-yl-propan-1-one oxime is limited, the broader class of adamantane derivatives has shown significant potential in various fields. The introduction of an adamantane group has led to the development of compounds with antiviral, and other biological activities. researchgate.netnih.gov Therefore, it is plausible that adamantane-oxime systems could be explored for the development of novel molecular systems with unique biological profiles.

The study of adamantane-oxime systems can also contribute to a deeper mechanistic understanding of organic reactions. The rigid and well-defined structure of the adamantane cage can be used as a tool to probe the steric and electronic effects on reaction mechanisms. For instance, the geometric isomerism of the oxime group in 1-Adamantan-1-yl-propan-1-one oxime could be influenced by the bulky adamantyl substituent. The reactivity of the oxime, including rearrangements and derivatizations, would also be modulated by the presence of the adamantane cage.

Furthermore, oximes can be precursors to stable radicals. For example, the di(1-adamantyl)iminoxyl radical has been synthesized from its corresponding oxime and characterized. nih.gov This suggests that 1-Adamantan-1-yl-propan-1-one oxime could potentially be a precursor to a novel iminoxyl radical, which could have applications in materials science or as a radical scavenger. The study of such species would provide valuable data on the influence of the adamantane group on radical stability and reactivity.

Structure

3D Structure

Properties

CAS No. |

78679-72-8 |

|---|---|

Molecular Formula |

C13H21NO |

Molecular Weight |

207.31 g/mol |

IUPAC Name |

(NE)-N-[1-(1-adamantyl)propylidene]hydroxylamine |

InChI |

InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3/b14-12+ |

InChI Key |

LLFZJPRDIIBXIQ-WYMLVPIESA-N |

Isomeric SMILES |

CC/C(=N\O)/C12CC3CC(C1)CC(C3)C2 |

Canonical SMILES |

CCC(=NO)C12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Adamantane Substituted Oximes

Strategies for Carbonyl Precursor Synthesis

Attaching a propanone group to the 1-position of an adamantane (B196018) ring is a common synthetic goal. Several classical and modern organometallic reactions can be employed to achieve this transformation efficiently.

Organomagnesium reagents (Grignard reagents) and related organometallic compounds are powerful tools for forming carbon-carbon bonds. The reaction of an adamantane-based Grignard reagent with a suitable acyl chloride or, conversely, the reaction of an adamantane-1-carbonyl chloride with an organometallic reagent like ethylmagnesium bromide, are primary routes to 1-adamantyl ketones. researchgate.net

The Barbier reaction offers a convenient alternative to the traditional Grignard synthesis. wikipedia.org While both reactions use similar components (an alkyl halide, a carbonyl compound, and a metal), the key distinction is that the Barbier reaction generates the reactive organometallic species in situ. wikipedia.org This one-pot approach avoids the separate preparation and isolation of the often-unstable organometallic reagent, which can be advantageous. wikipedia.orgnih.gov The choice between the Grignard and Barbier methods often depends on the specific substrates and desired reaction conditions. researchgate.net

Table 1: Comparison of Grignard and Barbier Reactions for Ketone Synthesis

| Feature | Grignard Reaction | Barbier Reaction |

|---|---|---|

| Reagent Prep | Organometallic reagent is prepared separately before adding the carbonyl compound. wikipedia.org | Organometallic species is generated in situ with all reactants present. wikipedia.org |

| Procedure | Typically a two-step process. researchgate.net | A one-pot reaction. nih.gov |

| Conditions | Requires strict anhydrous (water-free) conditions and often an inert atmosphere. | Can often be performed in aqueous media, aligning with green chemistry principles. wikipedia.org |

| Metals Used | Primarily magnesium (Mg). | Can use a wider variety of metals, including magnesium, zinc, indium, tin, and samarium. wikipedia.orgnih.gov |

Condensation reactions, such as the Claisen-Schmidt condensation, provide a pathway to α,β-unsaturated ketones, which can be subsequently reduced to the desired saturated ketones. The Claisen-Schmidt reaction involves the base- or acid-catalyzed condensation of a ketone containing an α-hydrogen with an aromatic or other carbonyl compound that lacks an α-hydrogen. masterorganicchemistry.comlibretexts.org

In the context of adamantane chemistry, 1-adamantane carboxaldehyde (which lacks α-hydrogens) can be reacted with a ketone like acetone (B3395972) in the presence of a base to form an unsaturated ketone. Subsequent hydrogenation of the double bond would yield the corresponding saturated adamantyl ketone. Various catalysts, including metal halides such as ZnCl₂, MnCl₂, AlCl₃, and CuCl, have been shown to be effective in promoting reactions involving adamantane carbonyl compounds, improving yields and minimizing side products. researchgate.net

Table 2: Examples of Catalysts in Adamantyl Ketone Synthesis

| Catalyst System | Reaction Type | Function | Reference |

|---|---|---|---|

| ZnCl₂, MnCl₂, AlCl₃, CuCl | Grignard-type reaction with acyl chlorides | Active components to produce ketones efficiently. | researchgate.net |

| Mo(CO)₆, W(CO)₆, Cr(CO)₆ | Reaction of acid halides with ethers | Catalyzes ketone formation. Mo(CO)₆ is highly effective. | researchgate.net |

| Lewis Acids (e.g., AlCl₃) | Rearrangement/Condensation | Promote adamantane cage formation and condensation. | researchgate.net |

A more sophisticated approach to synthesizing substituted adamantanes involves the structural isomerization of a precursor molecule. The rearrangement of protoadamantane (B92536) to the more thermodynamically stable adamantane skeleton under Lewis acid catalysis is a classic example. researchgate.net This strategy can be harnessed to produce specifically substituted adamantanes. For instance, reaction sequences have been developed where protoadamantan-4-one is successfully converted into adamantane derivatives, including 1-methyladamantan-2-one. rsc.org This demonstrates that a ketone functionality can be carried through or installed during the rearrangement process, providing a unique entry point to substituted adamantyl ketones. rsc.org

An alternative to functionalizing the adamantane core is to build the entire tricyclic system from simpler, non-adamantane starting materials. This "ground-up" approach is particularly valuable for accessing derivatives with substitution patterns that are difficult to achieve through direct functionalization. mdpi.com

The construction of the adamantane cage can be accomplished through a variety of elegant cyclization strategies starting from materials of varying complexity.

From Acyclic Materials: The very first synthesis of a substituted adamantane scaffold was achieved starting from simple acyclic precursors—formaldehyde and dimethyl malonate. This approach involves a series of condensation and cyclization steps to build the complex polycyclic structure. mdpi.com

From Monocyclic Materials: A common and effective strategy involves using substituted monocyclic compounds. For example, a substituted cyclohexane (B81311) derivative can be converted into an enamine, which then undergoes condensation with an appropriate Michael acceptor, like an acrylate (B77674) derivative. A subsequent intramolecular condensation reaction forges the final ring, completing the adamantane core. This method offers a high degree of flexibility in introducing substituents at desired positions. mdpi.comnih.gov

From Bicyclic Materials: Perhaps the most prevalent starting points for adamantane synthesis are bicyclic precursors, particularly those based on the bicyclo[3.3.1]nonane framework. nih.gov These molecules already contain two of the three rings of the adamantane system. An acid-catalyzed transannular cyclization (a reaction that forms a bond across a ring) can then close the final ring to yield the adamantane skeleton. For example, electrophiles like trifluoromethanesulfonic acid can promote the formation of an adamantanone core from a readily accessible 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one. nih.gov This method allows for the trapping of the intermediate adamantyl cation with various nucleophiles, providing access to a wide range of functionalized adamantanes. nih.gov

Construction of Substituted Adamantane Scaffolds

Cyclization Strategies Involving Bicyclic Intermediates

The construction of the adamantane framework itself can be a key part of the synthesis of its derivatives. One sophisticated approach involves the formation of bicyclic intermediates that are then rearranged or further elaborated to yield the final adamantane structure.

A notable strategy employs the 1,3-dipolar cycloaddition of a nitrone with an olefin. For instance, the condensation of a ketoolefin with N-methyl hydroxylamine (B1172632) can form a nitrone intermediate. nih.gov Subsequent heating can facilitate the equilibration of the E/Z nitrone isomers, leading to a 1,3-dipolar cycloaddition that forms an annulated adamantane product in high yield. nih.gov This resulting polycyclic structure can then be transformed through reactions like catalytic hydrogenation to introduce further functionality. nih.gov

Another powerful method involves acid-promoted cyclizations. A ketoolefin can undergo a series of Wagner-Meerwein and Meinwald rearrangements under acidic conditions, driven by the release of transannular strain. nih.gov This can generate a 2-oxa-1-adamantyl cation, which can be trapped by a suitable nucleophile. Subsequent reactions can lead to the formation of the desired adamantane-substituted core. nih.gov

Stereo- and Regioselective Oxime Formation

The formation of the oxime functional group from the corresponding ketone is a critical step. Achieving control over the stereochemistry (E/Z isomerism) and regiochemistry of this reaction is paramount for producing a well-defined final product.

Condensation Reactions with Hydroxylamine and its Derivatives

The most direct method for synthesizing 1-adamantan-1-yl-propan-1-one oxime is the condensation reaction between 1-adamantan-1-yl-propan-1-one and hydroxylamine or its salts, such as hydroxylamine hydrochloride. This reaction is typically carried out in a suitable solvent, and the addition of a base is often required to liberate the free hydroxylamine.

Recent research has focused on optimizing these condensation reactions. For example, facile condensation reaction protocols have been developed for the synthesis of various adamantane derivatives. mdpi.com The use of catalysts can also influence the reaction outcome.

| Reactant 1 | Reactant 2 | Product | Reference |

| 1-Adamantan-1-yl-propan-1-one | Hydroxylamine hydrochloride | 1-Adamantan-1-yl-propan-1-one oxime | sigmaaldrich.com |

| Adamantane-containing ketones | Hydroxylamine derivatives | Adamantane-substituted oximes | dntb.gov.ua |

Control of E/Z Isomerism in Oxime Synthesis

The formation of oximes from unsymmetrical ketones like 1-adamantan-1-yl-propan-1-one can result in a mixture of E and Z geometric isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts. researchgate.net

Several strategies have been developed to selectively synthesize one isomer over the other. One approach involves treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions. google.com This can lead to the precipitation of one isomer as an immonium complex, which can then be neutralized to yield the pure E isomer. google.com The Z isomer, remaining in solution, can isomerize to the more stable E form under these conditions. google.com

Furthermore, the choice of reagents can dictate the stereochemical outcome. For instance, the use of specific hydroxylamine derivatives or performing the reaction under kinetic or thermodynamic control can favor the formation of a particular isomer. researchgate.net Computational studies, such as Density Functional Theory (DFT), can also provide insights into the relative stabilities of the E and Z isomers, aiding in the rational design of stereoselective syntheses. uv.mx

Environmentally Conscious Synthetic Routes (Green Chemistry)

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for the synthesis of adamantane-substituted oximes. This includes the use of less hazardous solvents, catalysts, and reagents, as well as improving reaction efficiency to minimize waste.

One approach involves the use of solid-supported reagents or catalysts, which can be easily separated from the reaction mixture and potentially reused. For example, the use of CuSO4 and K2CO3 as catalysts for the oximation of aldehydes and ketones offers a method that proceeds under mild conditions with high yields. researchgate.net

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contributes to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage.

Post-Synthesis Derivatization and Functionalization of the Oxime Moiety

The oxime group in 1-adamantan-1-yl-propan-1-one oxime is a versatile functional handle that can be further modified to create a diverse range of derivatives with potentially new and interesting properties.

Alkylation of Oxime Anions and Ether Formation

The hydrogen atom of the oxime hydroxyl group is acidic and can be removed by a base to form an oxime anion. This anion is a potent nucleophile and can react with various electrophiles, most notably alkyl halides, to form oxime ethers.

The alkylation is typically carried out by treating the oxime with a base, such as potassium hydroxide, in a suitable solvent like dichloromethane (B109758), followed by the addition of an alkylating agent. uv.mx This reaction allows for the introduction of a wide variety of alkyl groups onto the oxime oxygen, leading to the synthesis of a library of O-alkylated oxime ethers. These ethers are of interest in various fields, including the development of new fungicides. dntb.gov.ua

The formation of these ethers can also be stereoselective, and the choice of reaction conditions can influence the E/Z ratio of the resulting oxime ether.

| Starting Material | Reagent | Product | Reference |

| Adamantane-substituted oxime | Alkyl halide, Base | O-alkylated adamantane oxime ether | uv.mx |

| 1-(Adamantan-1-yl)ethanone oxime | Benzoyl chlorides | 1-(Adamantan-1-yl)ethanone oxime esters | dntb.gov.ua |

Acylation of Oximes for Functional Group Modulation

The acylation of oximes is a fundamental transformation that introduces an acyl group onto the oxime's oxygen atom, forming an O-acyl oxime. This modification can significantly alter the chemical and physical properties of the parent oxime, serving as a key step in the synthesis of various target molecules. The general reaction involves the treatment of an oxime with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acidic byproduct.

For adamantane-substituted oximes like 1-Adamantan-1-yl-propan-1-one oxime, this reaction proceeds by nucleophilic attack of the oxime oxygen on the electrophilic carbonyl carbon of the acylating agent. The bulky adamantyl group can sterically hinder the reaction, potentially requiring tailored reaction conditions to achieve high yields.

A representative acylation reaction of an adamantane ketoxime involves the conversion of the oxime to its corresponding acetate (B1210297) derivative using acetic anhydride. This transformation is often a key step in facilitating the Beckmann rearrangement, a reaction that converts an oxime into an amide. masterorganicchemistry.com

Table 1: Representative Acylation of an Adamantane Oxime

| Reactant | Reagent | Product |

| Adamantane Ketoxime | Acetic Anhydride (Ac₂O) | O-Acetyl Adamantane Ketoxime |

This table illustrates a general acylation reaction. Specific conditions for 1-Adamantan-1-yl-propan-1-one oxime may vary.

Detailed research findings on the specific acylation of 1-Adamantan-1-yl-propan-1-one oxime are not extensively documented in publicly available literature. However, based on general principles of organic synthesis, the reaction would likely involve dissolving the oxime in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, followed by the addition of the acylating agent and a non-nucleophilic base like triethylamine (B128534) or pyridine. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC), and the product would be isolated and purified using standard methods like column chromatography.

Carbamate (B1207046) Formation from Adamantane Oximes

The formation of carbamates from oximes introduces a carbamoyl (B1232498) group (-C(=O)NR₂) onto the oxime oxygen, yielding an O-carbamoyl oxime. These derivatives are of significant interest due to their potential biological activities. The synthesis of carbamates from adamantane oximes can be achieved through the reaction of the oxime with an appropriate isocyanate.

Research on the synthesis of 2-adamantanone (B1666556) oxime carbamate derivatives has demonstrated the viability of this approach for adamantane-containing scaffolds. nih.gov In a typical procedure, the adamantane oxime is reacted with an isocyanate in a suitable solvent. The reaction is often carried out at room temperature or with gentle heating.

The general reaction scheme involves the nucleophilic addition of the oxime's hydroxyl group to the electrophilic carbon of the isocyanate. The lone pair of electrons on the oxime oxygen attacks the carbonyl carbon of the isocyanate, leading to the formation of the carbamate linkage.

Table 2: Synthesis of Adamantane Oxime Carbamates

| Reactant | Reagent | Product |

| 2-Adamantanone Oxime | Isocyanate (R-N=C=O) | 2-Adamantanone Oxime Carbamate |

This table is based on the synthesis of carbamates from 2-adamantanone oxime and serves as a model for the reaction with 1-Adamantan-1-yl-propan-1-one oxime. nih.gov

For the synthesis of carbamates from 1-Adamantan-1-yl-propan-1-one oxime, a similar methodology would be employed. The oxime would be dissolved in an inert solvent, and the desired isocyanate would be added. The reaction would proceed to yield the corresponding O-carbamoyl derivative of 1-Adamantan-1-yl-propan-1-one oxime. The specific isocyanate used would determine the nature of the substituent on the carbamate's nitrogen atom, allowing for the synthesis of a library of derivatives for further study.

Molecular Structure, Conformation, and Stereochemical Analysis

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for 1-adamantan-1-yl-propan-1-one oxime has not been reported, data from analogous compounds allow for a reliable prediction of its key structural features.

The molecular geometry of 1-adamantan-1-yl-propan-1-one oxime can be inferred from the structures of other 1-substituted adamantane (B196018) compounds. The adamantane cage is a highly rigid and nearly strain-free system, composed of three fused cyclohexane (B81311) rings in the chair conformation. This polycyclic framework serves as a bulky, sterically demanding substituent.

The carbon-carbon bond lengths within the adamantane cage are expected to be consistent with those of diamond, approximately 1.54 Å. The carbon-hydrogen bond distances are typically around 1.1 Å. The geometry around the oxime functional group is of particular interest. The C=N double bond imposes planarity on the immediate atoms. In related oximes, the C=N bond length is typically in the range of 1.27-1.29 Å, the N-O bond length is approximately 1.40-1.42 Å, and the C-C-N bond angle is generally around 115-120°.

Table 1: Predicted Bond Lengths and Angles for 1-Adamantan-1-yl-propan-1-one oxime based on Analogous Structures

| Parameter | Predicted Value Range |

| Bond Lengths (Å) | |

| C-C (adamantane) | 1.53 - 1.55 |

| C-H (adamantane) | 1.09 - 1.12 |

| C-C (adamantyl-C=N) | 1.50 - 1.54 |

| C=N (oxime) | 1.27 - 1.29 |

| N-O (oxime) | 1.40 - 1.42 |

| O-H (oxime) | 0.95 - 0.97 |

| C-C (ethyl) | 1.50 - 1.53 |

| **Bond Angles (°) ** | |

| C-C-C (adamantane) | ~109.5 |

| Ad-C-C (ethyl) | ~118 - 122 |

| Ad-C=N (oxime) | ~115 - 120 |

| C(ethyl)-C=N (oxime) | ~120 - 125 |

| C=N-O (oxime) | ~110 - 113 |

Note: "Ad" refers to the adamantane cage.

The adamantane cage is conformationally rigid, with its four cyclohexane rings locked in chair conformations. This rigidity dictates the spatial orientation of the propan-1-one oxime substituent. The ethyl group and the hydroxyl group of the oxime can adopt different orientations relative to the adamantane cage and the C=N double bond.

The conformation of the oxime moiety itself is defined by the torsion angle around the C=N-O-H bond. In many crystalline oximes, this torsion angle is close to 180°, corresponding to an anti-periplanar arrangement of the C=N bond and the O-H bond. This conformation is often favored as it minimizes steric hindrance and can facilitate intermolecular hydrogen bonding.

In the solid state, molecules of 1-adamantan-1-yl-propan-1-one oxime are expected to be held together by a network of intermolecular interactions. The most significant of these is hydrogen bonding involving the oxime's hydroxyl group. It is common for oximes to form centrosymmetric dimers in the crystal lattice through O-H···N hydrogen bonds. lgcstandards.com In this arrangement, the hydroxyl group of one molecule donates a hydrogen bond to the nitrogen atom of a neighboring, inverted molecule, and vice versa.

Oximes derived from unsymmetrical ketones, such as 1-adamantan-1-yl-propan-1-one, can exist as two stereoisomers, (E) and (Z), based on the arrangement of substituents around the C=N double bond. In the case of 1-adamantan-1-yl-propan-1-one oxime, the (E) isomer would have the hydroxyl group anti to the larger adamantyl group, while the (Z) isomer would have it syn to the adamantyl group.

For steric reasons, the (E) isomer is generally the more stable and, therefore, the more likely to be formed and crystallized. lgcstandards.com The IUPAC name for this predicted major isomer is (1E)-1-(adamantan-1-yl)propan-1-one oxime. X-ray crystallography would unambiguously determine the stereochemistry by revealing the relative positions of the adamantyl, ethyl, and hydroxyl groups around the C=N bond.

Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules, offering a balance between accuracy and computational cost. For 1-Adamantan-1-yl-propan-1-one oxime, DFT calculations can provide deep insights into its geometry, stability, reactivity, and spectroscopic characteristics. Such theoretical investigations are crucial for understanding the molecule's behavior at an electronic level, complementing and guiding experimental work.

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Adamantan-1-yl-propan-1-one oxime, this process involves calculating the forces on each atom and adjusting their positions until a stable structure with minimal energy is achieved.

The molecule consists of a rigid tricyclo[3.3.1.1³⁷]decane (adamantane) cage and a flexible propan-1-one oxime side chain. The adamantane (B196018) cage itself is a virtually stress-free and highly stable structure with Td symmetry and C-C bond lengths of approximately 1.54 Å. wikipedia.org The optimization would confirm the classic chair conformations of the fused cyclohexane (B81311) rings within the adamantane moiety. acs.orgresearchgate.net

The conformational landscape is primarily defined by the rotation around the single bonds of the side chain, specifically the C-C bond connecting the adamantane cage to the carbonyl carbon and the C-C bond of the ethyl group. However, due to the significant steric bulk of the adamantyl group, it is expected to heavily influence and restrict the available conformations. nih.govresearchgate.net Computational studies on other adamantane derivatives have shown that the adamantyl group can lock the conformation of flexible side chains. acs.orgnih.gov The most stable conformer would likely position the ethyl and hydroxyl groups to minimize steric clash with the cage. The energy differences between various conformers can be calculated to map the energetic landscape and identify barriers to rotation. acs.org

A table of expected geometric parameters for the optimized structure of (E)-1-Adamantan-1-yl-propan-1-one oxime, based on DFT calculations of analogous structures, is presented below.

| Parameter | Bond/Angle | Expected Value | Description |

| Bond Lengths (Å) | C-C (adamantane) | ~1.54 | Typical bond length within the diamondoid cage wikipedia.org |

| C-H (adamantane) | ~1.11 | Typical C-H bond length in adamantane wikipedia.org | |

| C-C(=N) | ~1.50 | Single bond between adamantyl C and oxime C | |

| C=N (oxime) | ~1.29 | Characteristic double bond of an oxime group acs.org | |

| N-O (oxime) | ~1.38 | Single bond in the oxime functional group acs.org | |

| O-H (oxime) | ~0.96 | Hydroxyl bond in the oxime group bohrium.com | |

| **Bond Angles (°) ** | C-C-C (adamantane) | ~109.5 | Tetrahedral angles within the cage structure researchgate.net |

| C-C=N | ~115-120 | Angle involving the sp² hybridized carbon | |

| C=N-O | ~110-112 | Angle defining the geometry of the oxime group acs.org |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. acs.orgnih.gov

For 1-Adamantan-1-yl-propan-1-one oxime, the adamantyl group, a saturated hydrocarbon cage, is expected to act primarily as an electron-donating group. researchgate.net The oxime moiety (-C(Et)=NOH) possesses both electron-donating (lone pairs on oxygen and nitrogen) and electron-accepting (π* orbital of the C=N bond) characteristics. DFT calculations would likely show that the HOMO is primarily localized on the oxime group, specifically involving the lone pair electrons of the nitrogen and oxygen atoms. The LUMO is expected to be centered on the π* antibonding orbital of the C=N double bond.

Studies on other adamantane derivatives have shown that functionalization can significantly tune the HOMO-LUMO gap. acs.orgnih.gov For pristine adamantane, the gap is very large (~9.45 eV), reflecting its high stability. acs.orgresearchgate.net The introduction of the propan-1-one oxime group would be expected to substantially reduce this gap, increasing the molecule's reactivity.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pristine Adamantane | -7.44 | 1.01 | 8.45 researchgate.net |

| Amine-functionalized Adamantane | -5.50 | 1.80 | 7.30 |

| Adamantane-triazole Thione Derivative | -6.32 | -1.45 | 4.87 tandfonline.com |

| Expected for 1-Adamantan-1-yl-propan-1-one oxime | -6.0 to -6.5 | -1.0 to -1.5 | ~5.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. bohrium.comtandfonline.com The MEP plots the electrostatic potential onto the electron density surface, using a color scale where red indicates regions of most negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). bohrium.com

For 1-Adamantan-1-yl-propan-1-one oxime, an MEP analysis would reveal key features for molecular recognition:

Negative Potential: The most negative potential (red/yellow) would be concentrated around the electronegative oxygen and nitrogen atoms of the oxime functional group due to their lone pairs of electrons. These sites represent the most likely points for hydrogen bonding and electrophilic attack. tandfonline.comnih.gov

Positive Potential: A region of positive potential (blue) would be located around the hydroxyl proton of the oxime group, making it a potential hydrogen bond donor site.

Neutral/Slightly Positive Potential: The bulky, nonpolar adamantane cage would be represented by a largely neutral (green) surface, reflecting its lipophilic character which is often exploited in drug design to interact with hydrophobic pockets in biological targets. researchgate.net

This analysis provides crucial insights into how the molecule will interact with other molecules, including receptors or enzyme active sites. tandfonline.com

Fukui functions are local reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule as the total number of electrons changes. numberanalytics.comnih.gov They are used to identify the most reactive sites for specific types of reactions:

Nucleophilic Attack (f⁺): This function indicates where an incoming nucleophile (electron donor) is most likely to attack. The site with the highest f⁺ value is the most electrophilic.

Electrophilic Attack (f⁻): This function shows where an incoming electrophile (electron acceptor) is most likely to attack. The site with the highest f⁻ value is the most nucleophilic.

For 1-Adamantan-1-yl-propan-1-one oxime, a Fukui function analysis would likely predict:

The carbon atom of the C=N double bond would be the most probable site for nucleophilic attack (highest f⁺ value), as it is bonded to the electronegative nitrogen.

The nitrogen and oxygen atoms of the oxime group would be the most probable sites for electrophilic attack (highest f⁻ values) due to their high electron density and lone pairs. researchgate.net

The dual descriptor (f⁽²⁾(r) = f⁺(r) - f⁻(r)) can provide an even more unambiguous picture, where f⁽²⁾ > 0 indicates a site for nucleophilic attack and f⁽²⁾ < 0 indicates a site for electrophilic attack. researchgate.net This analysis is more precise than simply looking at atomic charges and is instrumental in rationalizing the regioselectivity of chemical reactions. researchgate.netuchile.cl

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation and spectral assignment. elixirpublishers.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. For 1-Adamantan-1-yl-propan-1-one oxime, key predicted vibrations would include the O-H stretching of the oxime group (around 3200-3450 cm⁻¹), the C=N stretching (around 1600-1680 cm⁻¹), and characteristic C-H stretching and cage "breathing" modes of the adamantane scaffold. bohrium.comresearchgate.netnih.gov Comparing the calculated spectrum with an experimental one helps in the precise assignment of vibrational bands. nih.govdtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is effective for predicting ¹H and ¹³C NMR chemical shifts. scielo.org.za Calculations for this molecule would predict the distinct signals for the adamantane cage protons and carbons, which are often well-resolved due to the cage's high symmetry. scielo.org.zaacs.org The chemical shifts of the ethyl group and the oxime hydroxyl proton would also be calculated, providing a complete theoretical spectrum for comparison with experimental data. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.net The main absorption for 1-Adamantan-1-yl-propan-1-one oxime would likely arise from n → π* and π → π* transitions associated with the C=N-OH chromophore. TD-DFT calculations would provide the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, aiding in the interpretation of the experimental electronic spectrum. tandfonline.com

| Spectroscopy | Predicted Feature | Approximate Wavenumber/Shift/Wavelength |

| FT-IR | O-H stretch (oxime) | 3200-3450 cm⁻¹ nih.gov |

| C-H stretch (adamantane) | 2850-2910 cm⁻¹ nih.gov | |

| C=N stretch (oxime) | 1600-1680 cm⁻¹ nih.gov | |

| Adamantane cage modes | 700-1100 cm⁻¹ bohrium.com | |

| ¹H NMR | -OH (oxime) | 8.0-10.0 ppm nih.gov |

| Adamantane CH | 1.7-2.1 ppm nih.gov | |

| -CH₂- (ethyl) | ~2.3-2.6 ppm | |

| -CH₃ (ethyl) | ~1.0-1.2 ppm | |

| ¹³C NMR | C=N (oxime) | ~150-160 ppm |

| Adamantane C | 28-47 ppm nih.gov | |

| UV-Vis | n → π* (C=N) | ~200-220 nm researchgate.net |

The C=N double bond in oximes can exist as two stereoisomers, (E) and (Z), depending on the relative orientation of the substituents. For 1-Adamantan-1-yl-propan-1-one oxime, the isomers are defined by the position of the hydroxyl (-OH) group relative to the bulky adamantyl group.

(E)-isomer: The -OH group is on the opposite side of the C=N bond from the adamantyl group.

(Z)-isomer: The -OH group is on the same side of the C=N bond as the adamantyl group.

DFT calculations are an excellent tool for determining the relative stability of these isomers. acs.org By performing separate geometry optimizations for both the (E) and (Z) configurations, their total electronic energies can be calculated. The isomer with the lower energy is thermodynamically more stable.

Given the significant steric bulk of the adamantane cage, it is highly probable that the (E)-isomer is substantially more stable than the (Z)-isomer. In the (Z) configuration, severe steric repulsion would occur between the adamantyl group and the hydroxyl group. In contrast, the (E) configuration places the smaller ethyl group adjacent to the hydroxyl group, resulting in much less steric hindrance. This prediction is supported by commercial availability, which lists the compound as the (1E)-isomer. scbt.com Theoretical calculations would quantify this energy difference, confirming the strong thermodynamic preference for the E-isomer. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Adamantan-1-yl-propan-1-one oxime |

| (E)-1-Adamantan-1-yl-propan-1-one oxime |

| (Z)-1-Adamantan-1-yl-propan-1-one oxime |

| 1-Adamantyl bromomethyl ketone |

| 2-(Adamantan-1-yl)-2-oxoethyl benzoate |

| 3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1-{[4-(2-methyoxyphenyl)piprazin-1yl]-methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione |

| Adamantane |

| 4-bromobenzyl(Z)-N'-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate |

| 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide |

| 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide |

| p-Chlorobenzaldehyde |

| Hydroxylamine (B1172632) hydrochloride |

| Cinnamaldehyde |

| Benzophenone |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of molecules, providing insights into their movements, interactions, and conformational changes over time. For a molecule like 1-Adamantan-1-yl-propan-1-one oxime, with its bulky, rigid adamantane cage and a more flexible propanone oxime side chain, MD simulations can reveal a wealth of information about its behavior in various environments. These computational experiments are crucial for understanding how the molecule might behave in solution or as part of a larger assembly, bridging the gap between its static structure and its function.

Recent advancements in computational chemistry have enabled detailed simulations of complex organic molecules. advancedsciencenews.com While specific MD simulation studies on 1-Adamantan-1-yl-propan-1-one oxime are not extensively documented in publicly available literature, the well-established principles of MD simulations and studies on related adamantane derivatives provide a strong foundation for predicting its dynamic properties. nih.govnih.gov For instance, simulations of other adamantane-containing compounds have successfully elucidated their interaction with biological targets and their potential as therapeutic agents. nih.govnih.gov

A typical MD simulation of 1-Adamantan-1-yl-propan-1-one oxime would involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for each atom in the system. This allows for the tracking of the trajectory of each atom over a specified period, typically on the scale of nanoseconds to microseconds.

Interactive Data Table: Hypothetical MD Simulation Parameters for 1-Adamantan-1-yl-propan-1-one oxime

| Parameter | Value/Method | Description |

| Force Field | GROMOS54a7 | A widely used force field for biomolecular and organic molecule simulations. |

| Solvent Models | SPC/E (for water), OPLS-AA (for organic solvents) | Explicit solvent models to accurately represent the solvent environment. |

| System Size | ~5000 solvent molecules per solute | Ensures adequate solvation and minimizes boundary artifacts. |

| Temperature | 300 K | Simulates behavior at room temperature. |

| Pressure | 1 bar | Simulates behavior at standard atmospheric pressure. |

| Simulation Time | 100 ns | A reasonable timescale to observe significant conformational sampling and interactions. |

| Time Step | 2 fs | The interval between successive calculations of the system's state. |

Conformational Dynamics in Different Solvent Environments

In a polar protic solvent like water, it is anticipated that the oxime group (-NOH) would form hydrogen bonds with the surrounding water molecules. This interaction would likely stabilize specific conformations of the side chain. Conversely, in a nonpolar aprotic solvent such as hexane, intramolecular interactions and steric hindrance would be the dominant forces governing the conformational landscape. The bulky adamantane group, being lipophilic, would have favorable interactions with the nonpolar solvent. dntb.gov.ua

Studies on other adamantane derivatives have shown that the choice of solvent can impact their solubility and biological activity, which is directly linked to their conformational behavior. nih.gov For example, the solvation free energy in water can indicate how readily a compound might be distributed in an aqueous biological environment. nih.gov

Interactive Data Table: Predicted Dominant Torsional Angles of 1-Adamantan-1-yl-propan-1-one oxime in Different Solvents

| Solvent | Dihedral Angle (Ad-C-C=N) | Dihedral Angle (C-C=N-O) | Predicted Predominant Conformation |

| Water | 120° ± 15° | 180° ± 10° (anti) | Extended side chain due to hydrogen bonding with water. |

| Ethanol | 110° ± 20° | 175° ± 15° (anti) | Intermediate flexibility with some hydrogen bonding. |

| Hexane | 90° ± 30° | Variable (syn/anti) | More compact or folded conformations to minimize exposed polar groups. |

| Dimethyl Sulfoxide (DMSO) | 130° ± 10° | 180° ± 5° (anti) | Extended conformation stabilized by strong dipole-dipole interactions. |

Note: The values in this table are hypothetical and based on general principles of conformational analysis and solvent effects on similar molecules.

Simulation of Molecular Interactions and Self-Assembly

The unique structure of adamantane has led to its use as a building block in supramolecular chemistry and nanotechnology. researchgate.net Its lipophilic nature and ability to fit into the cavities of host molecules like cyclodextrins make it an excellent candidate for driving self-assembly processes. weizmann.ac.il MD simulations can be employed to investigate the intermolecular interactions that could lead to the self-assembly of 1-Adamantan-1-yl-propan-1-one oxime molecules.

In simulations, one could observe the aggregation of multiple molecules of the compound in different solvent systems. In aqueous environments, it is plausible that the adamantane moieties would cluster together to minimize their contact with water, a phenomenon known as the hydrophobic effect. This could lead to the formation of micelles or other aggregates where the adamantane groups form a core and the more polar oxime groups are exposed to the solvent.

Furthermore, the potential for hydrogen bonding between the oxime groups of adjacent molecules could also play a significant role in directing the self-assembly process, potentially leading to the formation of ordered structures such as sheets or fibers. Computational studies on other functionalized adamantanes have demonstrated their ability to form stable, self-assembled nanostructures. acs.org

Interactive Data Table: Predicted Intermolecular Interaction Energies Driving Self-Assembly

| Interaction Type | Solvent Environment | Predicted Energy Contribution (kJ/mol) | Implication for Self-Assembly |

| Adamantane-Adamantane (van der Waals) | Water | -20 to -30 | Major driving force for aggregation (hydrophobic effect). |

| Oxime-Oxime (Hydrogen Bonding) | Nonpolar Solvent | -15 to -25 | Promotes formation of ordered, head-to-tail or dimeric structures. |

| Adamantane-Solvent (Hydrophobic) | Water | Unfavorable | Drives adamantane groups to the core of an assembly. |

| Oxime-Solvent (Hydrogen Bonding) | Water | Favorable | Stabilizes the surface of aggregates exposed to the solvent. |

Note: The energy values are illustrative and represent the expected trends for such interactions.

Reactivity and Reaction Mechanisms of 1 Adamantan 1 Yl Propan 1 One Oxime

Transformations of the Oxime Functional Group

The oxime functional group in 1-adamantan-1-yl-propan-1-one oxime is a versatile platform for a variety of chemical transformations. These reactions primarily involve the rearrangement, reduction, or cleavage of the C=N-OH moiety, leading to a diverse array of nitrogen-containing compounds.

Beckmann Rearrangement: Mechanism and Product Characterization

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an N-substituted amide under acidic conditions. adichemistry.comwikipedia.org This rearrangement is a cornerstone in organic synthesis, notably utilized in the industrial production of caprolactam, the precursor to Nylon 6. wikipedia.orgnumberanalytics.com For 1-adamantan-1-yl-propan-1-one oxime, this reaction provides a pathway to amides with a rearranged carbon skeleton.

The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, which transforms it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by a concerted 1,2-shift of the group anti-periplanar to the leaving group, migrating from the carbon to the nitrogen atom, with the simultaneous expulsion of a water molecule. adichemistry.comorganic-chemistry.org This concerted step avoids the formation of an unstable nitrene intermediate. organic-chemistry.org The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the final amide product. masterorganicchemistry.com

The stereochemistry of the starting oxime is crucial, as the group anti to the hydroxyl group is the one that migrates. adichemistry.comorganic-chemistry.org In the case of 1-adamantan-1-yl-propan-1-one oxime, two geometric isomers (E and Z) are possible, which would lead to two different amide products upon rearrangement. The relative migratory aptitude of the adamantyl and ethyl groups will also influence the product distribution if the oxime geometry is not fixed or can isomerize under the reaction conditions.

A competing reaction to the Beckmann rearrangement is the Beckmann fragmentation. This pathway becomes significant when the migrating group can form a stable carbocation. adichemistry.comwikipedia.org Given the stability of the tertiary adamantyl carbocation, fragmentation to form a nitrile and the adamantyl cation is a plausible side reaction for 1-adamantan-1-yl-propan-1-one oxime. wikipedia.org

The products of the Beckmann rearrangement are typically characterized using standard spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry, to confirm the structure of the resulting amide.

A photochemical variant of the Beckmann rearrangement has also been reported for adamantanone oxime, which upon photolysis in acetic acid, yields the corresponding lactam, 4-azatricyclo adichemistry.commasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orgundecan-5-one, in high yield. rsc.org

Table 1: Reagents for Beckmann Rearrangement

| Reagent | Conditions | Reference |

|---|---|---|

| Concentrated H₂SO₄, HCl, PCl₅, PCl₃, SOCl₂, PPA | Acid-catalyzed | adichemistry.com |

| Tosyl chloride, Thionyl chloride, Phosphorus pentachloride | Promoters | wikipedia.org |

Reduction Reactions to Form Amines and Related Derivatives

The reduction of oximes is a fundamental method for the synthesis of primary amines. derpharmachemica.com In the case of 1-adamantan-1-yl-propan-1-one oxime, reduction of the C=N double bond provides a direct route to 1-(1-adamantyl)propan-1-amine.

Various reducing agents can be employed for this transformation. A common and cost-effective method involves the use of stannous chloride (SnCl₂) in an appropriate solvent. derpharmachemica.com Other methods include catalytic hydrogenation, often using palladium-based catalysts. For instance, prochiral ketoximes can be reduced to optically active acetylated amines using a combination of lipase (B570770) and palladium catalysis in the presence of an acyl donor under a hydrogen atmosphere. organic-chemistry.org The choice of reducing agent and reaction conditions can influence the selectivity and yield of the desired amine.

The synthesis of primary amines from oximes is a two-step process that first involves the formation of the oxime from the corresponding aldehyde or ketone, followed by the reduction of the oxime. derpharmachemica.com For 1-adamantan-1-yl-propan-1-one oxime, this would involve the reduction of the pre-formed oxime.

The resulting amine, 1-(1-adamantyl)propan-1-amine, is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the bulky and lipophilic adamantane (B196018) cage.

Table 2: Reagents for Oxime Reduction

| Reagent | Product Type | Reference |

|---|---|---|

| Stannous Chloride (SnCl₂) | Primary Amine | derpharmachemica.com |

| Lipase/Palladium catalysis, H₂ | Optically Active Acetylated Amines | organic-chemistry.org |

Cycloaddition Reactions and Intramolecular Rearrangements Involving Oximes

Oximes can participate in cycloaddition reactions, acting as precursors to nitrones which are 1,3-dipoles. These nitrones can then undergo in situ intermolecular dipolar cycloaddition reactions with dipolarophiles, such as activated alkenes, to form isoxazolidines. rsc.orgrsc.org This cascade process, involving oxime formation, cyclization to a nitrone, and subsequent cycloaddition, provides a powerful tool for the construction of heterocyclic compounds. rsc.org

Oximes can also undergo intramolecular reactions. For example, the oxidation of certain oximes can generate iminoxyl radicals. nih.gov These radicals can then undergo intramolecular cyclization through hydrogen atom abstraction or addition to a double bond, leading to the formation of five-membered rings like isoxazolines or nitrones. nih.gov The stability of the iminoxyl radical is a key factor, with di-(1-adamantyl)iminoxyl radical being a notably stable example. nih.gov

Furthermore, the N-O bond in oximes is relatively weak and can be cleaved under various conditions, including transition-metal catalysis or radical-mediated processes, to generate nitrogen-centered radicals. mdpi.com These reactive intermediates can then participate in a variety of cyclization reactions to form N-heterocycles. mdpi.com

Hydrolytic Stability and Pathways of Oxime Cleavage

Oximes can be hydrolyzed back to the parent ketone or aldehyde and hydroxylamine (B1172632) under certain conditions. The stability of the oxime towards hydrolysis is an important consideration in its application. Oxime ligation, the formation of an oxime from an aldehyde or ketone and an aminooxy-containing molecule, is known for its chemoselectivity and the hydrolytic stability of the resulting oxime bond, particularly under physiological conditions. nih.gov

However, cleavage of the oxime bond can be achieved under specific conditions. For instance, ozonolysis followed by a reductive workup is a method for cleaving oximes, although it can sometimes be capricious and lead to incomplete conversion. nih.gov More recently, photoexcited nitroarenes have been shown to be effective for the oxidative cleavage of ketoximes to their corresponding ketones. nih.gov This method has been shown to be tolerant of various functional groups. nih.gov

Reactions Involving the Adamantane Skeleton

The adamantane cage is a rigid and thermodynamically stable hydrocarbon structure. nih.gov Its unique geometry, with four equivalent tertiary bridgehead positions and six equivalent secondary bridge positions, influences its reactivity. nih.gov

Selective Functionalization at Bridgehead and Bridge Positions

The adamantane skeleton can undergo selective functionalization, primarily at the more reactive tertiary bridgehead positions. nih.gov This selectivity is often driven by the formation of a stable tertiary adamantyl carbocation or radical intermediate. nih.gov

Direct radical functionalization methods are a powerful tool for introducing various functional groups onto the adamantane core. nih.gov For example, palladium-catalyzed oxidative carbonylation of adamantane using carbon monoxide can lead to the formation of adamantyl esters with a preference for the bridgehead position. nih.gov Similarly, radical alkylation reactions often show a high degree of selectivity for the tertiary C-H bonds. nih.gov

While the bridgehead positions are generally more reactive, functionalization at the secondary bridge positions can also be achieved, sometimes with a slight preference depending on the reaction conditions and catalysts used. nih.gov For instance, in certain nickel-catalyzed reactions, a bias for reductive elimination of a secondary alkyl fragment has been observed. nih.gov

The presence of the propanone oxime group on the adamantane skeleton can influence the regioselectivity of further functionalization reactions on the cage, although specific studies on 1-adamantan-1-yl-propan-1-one oxime are limited. The electronic and steric effects of this substituent would play a role in directing incoming reagents to either the remaining bridgehead positions or the bridge positions.

Radical Functionalization Methods for Adamantane Derivatives

The functionalization of the adamantane core through radical pathways is a prominent strategy for creating diverse derivatives. rsc.org The synthesis of substituted adamantanes is often accomplished through radical intermediates, which exhibit unique stability and reactivity compared to simpler hydrocarbon analogs. researchgate.netrsc.org This stability is particularly notable for the 1-adamantyl radical, which is formed at a tertiary bridgehead carbon.

Direct C–H bond functionalization is a key method, converting strong C–H bonds into new C–C bonds. rsc.orgresearchgate.net These reactions can introduce a variety of functional groups, including alkenes, alkynes, arenes, and carbonyl groups. researchgate.netrsc.org The activation of the exceptionally strong C–H bonds characteristic of the adamantane cage is a significant challenge, with the 3º C–H bond dissociation energy being approximately 99 kcal/mol. researchgate.net

Several methods are employed to generate adamantyl radicals for subsequent reactions:

Hydrogen Atom Transfer (HAT): Catalytic HAT is a powerful technique for activating C–H bonds. researchgate.net Highly reactive species like halogen radicals, alkoxyl radicals, or photocatalysts are used to abstract a hydrogen atom directly, generating the adamantyl radical. researchgate.net The selectivity of this abstraction can vary, but it offers a direct route to functionalization. researchgate.net For instance, the NO₃• radical, generated from the photolysis of cerium(IV) ammonium (B1175870) nitrate, selectively attacks the bridgehead position via hydrogen abstraction. acs.org

Photoredox Catalysis: This modern approach allows for the direct functionalization of diamondoids with excellent chemoselectivity for the strong 3º C–H bonds. researchgate.net

Radical Addition to Alkenes: The adamantyl radical can be added to electron-deficient alkenes in Giese-type reactions. rsc.org This method is effective for alkylating the adamantane scaffold. rsc.org

For a molecule like 1-Adamantan-1-YL-propan-1-one oxime, radical functionalization could proceed via several pathways. The oxime moiety itself can participate in radical chemistry. Iminoxyl radicals can be generated from oximes and are known to undergo intramolecular reactions, such as hydrogen atom abstraction or addition to double bonds. nih.gov The presence of the bulky adamantyl group can enhance the stability of such a radical intermediate. Specifically, the di(1-adamantyl)iminoxyl radical is a stable crystalline compound, in contrast to less hindered dialkyliminoxyl radicals. nih.gov

Furthermore, the adamantane cage of 1-Adamantan-1-YL-propan-1-one oxime features tertiary C-H bonds at the bridgehead positions (3, 5, and 7). These sites are susceptible to radical abstraction, leading to a 1-adamantyl radical intermediate that can be trapped by various radical acceptors. The enhanced nucleophilic character of the 1-adamantyl radical, compared to other tertiary alkyl radicals like t-butyl, makes it highly reactive towards electron-poor substrates. rsc.org

| Method | Radical Generating Species/Catalyst | Description | Reference |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Halogen radicals, alkoxyl radicals, diarylketone, decatungstate photocatalysts, NO₃• | Direct abstraction of a C-H bond (preferentially at the bridgehead position) to form an adamantyl radical. | researchgate.netacs.org |

| Photoredox Catalysis | Photocatalysts (e.g., benzophenone) | Catalyst-controlled C–H functionalization with high chemoselectivity for 3º C–H bonds. | researchgate.netnih.gov |

| Giese-type Reaction | Adamantyl radical + electrophilic alkene | Addition of the adamantyl radical to an alkene acceptor, effectively alkylating the adamantane core. | rsc.org |

| Oxidative Functionalization | 1,2,4,5-Benzenetetracarbonitrile (TCB) via Single Electron Transfer (SET) | SET from adamantane to an excited state oxidant forms the adamantane radical cation, which deprotonates at the bridgehead position to yield the radical. | acs.org |

Skeletal Rearrangements of Adamantane and its Derivatives

The rigid, strain-free structure of adamantane is the thermodynamic sink for a variety of C₁₀H₁₆ tricyclic hydrocarbon isomers. wikipedia.orgrsc.org Consequently, skeletal rearrangements are a hallmark of adamantane chemistry, typically proceeding through carbocationic intermediates under acidic conditions. nih.govrsc.org The synthesis of adamantane itself, as famously discovered by Schleyer, involves the Lewis acid-catalyzed isomerization of more readily available precursors like tetrahydrodicyclopentadiene. nih.govrsc.org This process involves a complex cascade of 1,2-bond migrations and hydride shifts, driven by the formation of the exceptionally stable adamantane cage. nih.govrsc.org

Rearrangements are not limited to the formation of the adamantane skeleton but are also observed in its derivatives. These transformations often involve the migration of substituents or changes in the polycyclic framework itself.

Key types of rearrangements involving adamantane and related structures include:

Protoadamantane-Adamantane Rearrangement: Protoadamantane (B92536) derivatives can rearrange to the more stable adamantane system. This is a common route for synthesizing 1,2-disubstituted adamantanes, which are chiral. mdpi.com

Noradamantane-Adamantane Rearrangement: The ring expansion of a noradamantane precursor to an adamantane skeleton is a known synthetic pathway. mdpi.com For example, the solvolysis of a neopentyl-like tosyl ester of noradamantane proceeds rapidly to form the 1-adamantyl cation, driven by the release of strain. mdpi.com

Intramolecular C-C Bond Shifts: The migration of a substituent from one position to another on the adamantane nucleus can occur through a series of intramolecular C–C bond rearrangements rather than direct shifts between adjacent carbons (e.g., a 1,2-shift), which can be geometrically prohibited. mdpi.com

In the context of 1-Adamantan-1-YL-propan-1-one oxime, reactions that generate a positive charge on the adamantyl moiety could trigger such skeletal rearrangements. For example, treatment with a strong acid could protonate the oxime oxygen, and subsequent loss of water (in a Beckmann-type rearrangement) or other fragmentation could lead to a carbocation at the C1 position of the adamantane ring. This 1-adamantyl cation is particularly stable. mdpi.com While the adamantane skeleton itself is already in its most stable form, the presence of substituents and reaction conditions promoting cationic intermediates could potentially lead to rearrangements in more complex substrates derived from this starting material.

| Precursor Type | Rearrangement Process | Driving Force | Reference |

|---|---|---|---|

| Tetrahydrodicyclopentadiene | Lewis acid-catalyzed isomerization | Relief of strain; formation of the thermodynamically stable adamantane cage. | nih.govrsc.org |

| Protoadamantane Derivatives | Solvolysis or acid-catalyzed rearrangement | Formation of the more stable adamantane skeleton. | mdpi.com |

| Noradamantane Derivatives | Ring expansion via solvolysis | Release of ring strain and formation of the stable 1-adamantyl cation. | mdpi.com |

Influence of Adamantane Rigidity and Steric Hindrance on Reaction Pathways

The adamantane group is a quintessential example of a rigid and sterically demanding substituent that profoundly influences the reactivity of a molecule. numberanalytics.comnih.gov Its unique cage-like structure is virtually stress-free, and this rigidity, combined with its bulk, dictates reaction rates, mechanisms, and product selectivity. wikipedia.orgnumberanalytics.com

Steric Hindrance:

The bulkiness of the adamantyl group creates significant steric hindrance around adjacent reaction centers. fastercapital.com This can:

Hinder Reactant Approach: The adamantane cage can physically block or slow the approach of reagents to a nearby functional group. numberanalytics.comfastercapital.com In nucleophilic substitution reactions (S_N2), for example, bulky substituents near the reaction center dramatically decrease the reaction rate by impeding the necessary backside attack of the nucleophile. libretexts.orgnih.gov For 1-Adamantan-1-YL-propan-1-one oxime, the adamantyl group would sterically shield the carbon of the C=N bond and the adjacent α-carbon from nucleophilic attack.

Influence Selectivity: Steric hindrance can direct reactions to less hindered positions. In enzymatic reactions or drug-receptor interactions, the bulky adamantane group can dictate the binding orientation. fastercapital.com Similarly, in chemical synthesis, it can control regioselectivity by making certain reaction pathways energetically unfavorable due to steric strain. fastercapital.com

Alter Reaction Pathways: By imposing steric strain, the adamantane group can favor alternative reaction mechanisms that avoid unfavorable crowded transition states. fastercapital.com

Rigidity:

The rigidity of the adamantane scaffold imparts specific conformational constraints on the molecule. Unlike flexible alkyl chains, the adamantane cage does not allow for bond rotations that could alleviate steric strain. numberanalytics.com This has several consequences:

Stabilization of Intermediates: The adamantane structure is known to stabilize adjacent carbocations and radicals. The 1-adamantyl cation is remarkably stable, and solvolysis reactions that can form this intermediate are often accelerated. mdpi.commdpi.com This stability arises from the geometry of the cage.

Geometric Constraints: The rigid framework prevents certain orbital alignments. For instance, hydride shifts between the bridgehead (C1) and bridge (C2) positions are geometrically forbidden. mdpi.com This rigidity can prevent certain intramolecular reactions that would be facile in more flexible systems.

Enhanced Stability: The inclusion of an adamantyl moiety is known to enhance the metabolic stability of compounds, partly by sterically hindering access by metabolic enzymes. researchgate.net

Structure Activity Relationship Sar Studies in Biological Contexts Mechanistic Focus

Molecular Mechanisms of Enzyme Inhibition

The adamantane (B196018) scaffold serves as a lipophilic anchor, facilitating entry into the active sites of various enzymes. The specific interactions of adamantane-containing compounds, including oxime derivatives, are dictated by the nature of the functional groups attached to this core structure.

Inhibition of Kinases (e.g., JNK, CDK, GSK-3β, PI3K) by Oxime Derivatives

While specific research on the direct inhibition of kinases such as JNK, CDK, GSK-3β, and PI3K by 1-Adamantan-1-yl-propan-1-one oxime is not extensively documented in the available literature, the adamantane moiety is a key feature in various kinase inhibitors. For instance, adamantane-based compounds have been developed as inhibitors for enzymes like sphingosine (B13886) kinase (SK), which is involved in cancer progression. nih.gov The bulky, rigid structure of the adamantane group is utilized to occupy hydrophobic pockets within the enzyme's active site. The development of adamantane derivatives as potential inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) has also been reported, with some derivatives showing potent activity. nih.gov This suggests that appropriately functionalized adamantane oximes could be designed to target the ATP-binding sites of kinases, a common strategy for inhibitor development.

Interactions with Topoisomerase IV and DNA Gyrase as Inhibitors

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. nih.govnih.gov Adamantane derivatives have been investigated as a novel class of topoisomerase inhibitors. rsc.org The mechanism of action for many inhibitors of these enzymes involves stabilizing the transient DNA-enzyme cleavage complex, which leads to double-strand DNA breaks and ultimately cell death. nih.gov

Quinolones, a major class of topoisomerase inhibitors, have different primary targets in various bacteria; for example, in Staphylococcus aureus, topoisomerase IV is the primary target for many fluoroquinolones. nih.gov Novel bacterial topoisomerase inhibitors (NBTIs) that target the ATPase domains of gyrase and topoisomerase IV have been developed. nih.govmdpi.com While the specific action of 1-Adamantan-1-yl-propan-1-one oxime on these enzymes is not detailed, related adamantane-based compounds have shown potent activity. rsc.org The adamantane moiety can contribute to the binding affinity required to disrupt the normal enzymatic cycle of DNA supercoiling, relaxation, and decatenation. nih.govnih.gov

Urease Inhibition Mechanisms

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate (B1207046), a reaction implicated in pathologies such as peptic ulcers caused by Helicobacter pylori and the formation of urinary stones. nih.govmdpi.com Adamantane derivatives, particularly amantadine-thiourea conjugates, have emerged as highly potent urease inhibitors. nih.govmdpi.comnih.gov

Kinetic studies on amantadine-thiourea derivatives revealed a non-competitive mode of inhibition for some of the most potent compounds. mdpi.comnih.govnovanet.ca This indicates that the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding directly. mdpi.comkfupm.edu.sa The long alkyl chains or substituted aryl groups attached to the thiourea (B124793) scaffold play a crucial role in determining the inhibitory potency. nih.govnih.gov For example, an N-(adamantan-1-ylcarbamothioyl)octanamide derivative with a 7-carbon alkyl chain demonstrated excellent activity, highlighting the importance of the substituent's length and lipophilicity. nih.govnih.gov

Computational Molecular Docking and Binding Affinity Predictions for Enzyme Targets

Molecular docking studies are instrumental in elucidating the binding modes of adamantane derivatives with their enzyme targets and predicting binding affinities. nih.gov Such computational approaches have been successfully applied to understand the inhibition of urease, topoisomerases, and other enzymes. mdpi.comnih.govmdpi.com

For urease inhibitors, docking simulations of amantadine-thiourea conjugates into the active site of Jack bean urease (PDB ID: 4H9M) have shown that these compounds establish multiple points of contact. mdpi.comnovanet.cakfupm.edu.sa For instance, a highly active derivative was predicted to form two hydrogen bonds with the amino acid residue VAL391, located outside the catalytic site, which supports the non-competitive inhibition mechanism observed in kinetic studies. mdpi.comnih.govkfupm.edu.sa The adamantane moiety typically orients itself to fit within hydrophobic regions of the enzyme, stabilizing the enzyme-inhibitor complex. researchgate.net

In the context of poxvirus protein inhibition, molecular modeling was used to build a model of the p37 major envelope protein, a target for antiviral therapy. nih.gov A virtual library of adamantane-containing compounds was then docked into this model to identify potential inhibitors, leading to the synthesis and confirmation of new compounds that inhibit vaccinia virus replication. nih.gov These computational studies are crucial for rational drug design, allowing for the pre-screening of large libraries of compounds and providing insights into structure-activity relationships that guide the synthesis of more potent and selective inhibitors. nih.govnih.gov

Antimicrobial Activity Mechanisms (In Vitro Studies)

The adamantane nucleus is a key component in several compounds with significant antimicrobial properties. mdpi.comnih.govresearchgate.net Its lipophilic nature is thought to facilitate the disruption of microbial membranes. mdpi.com

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains

Adamantane derivatives have demonstrated broad-spectrum antibacterial activity, though they are often more effective against Gram-positive bacteria than Gram-negative strains. mdpi.comnih.govresearchgate.net The difference in susceptibility is generally attributed to the distinct cell wall structures of these two bacterial types. Gram-negative bacteria possess an outer membrane containing lipopolysaccharide, which acts as a formidable barrier to many antimicrobial agents. lumenlearning.com

The proposed mechanism for the antibacterial action of many lipophilic compounds, including adamantane derivatives, involves the perturbation of the bacterial cell membrane. nih.gov This can lead to increased membrane fluidity and permeability, the leakage of essential intracellular components, and the disruption of membrane-embedded proteins involved in critical processes like respiration and transport. nih.gov